![molecular formula C34H32BF3N6O3 B609839 Parpi-fl CAS No. 1380359-84-1](/img/structure/B609839.png)
Parpi-fl
Descripción general
Descripción
Olaparib-bodipy FL is a Bodipy FL-conjugated PARP inhibitor . It is a small molecule and fluorescent inhibitor of PARP1 . It is a highly selective probe and can be used as an imaging agent to detect glioblastomas in vivo .
Synthesis Analysis
A practical, economical, and scalable process for the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for olaparib, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety .
Molecular Structure Analysis
The molecular structure of Olaparib-bodipy FL is based on Olaparib . The green component in the structure represents the fluorescent BODIPY-FL component of PARPi-FL .
Chemical Reactions Analysis
Olaparib-bodipy FL is a potent oral poly (ADP-ribose) polymerase inhibitor. It is partially hepatically cleared . Forced degradation studies aim to evaluate drug stability under stressful conditions in order to predict the formation of harmful degradation products (DPs) .
Physical And Chemical Properties Analysis
The physical and chemical properties of Olaparib-bodipy FL can be found on the PubChem database .
Aplicaciones Científicas De Investigación
Diagnóstico y terapia del cáncer
Los inhibidores de PARP, incluido Parpi-fl, han surgido como una estrategia terapéutica efectiva para dirigirse selectivamente a las células cancerosas con deficiencias en la señalización de recombinación homóloga {svg_1}. Han demostrado mejores resultados en varios tipos de cáncer como agentes únicos y en terapias combinadas {svg_2}.
Detección de carcinoma oral
Un PARPi con fluorescencia, this compound, ha sido sometido a estudios clínicos para la detección de carcinoma oral {svg_3}. Potencialmente sirve como evaluación del margen quirúrgico del cáncer epitelial del tracto intestinal superior {svg_4}.
Detección temprana de displasia esofágica y adenocarcinoma
This compound se ha utilizado para la detección temprana de lesiones displásicas en organoides derivados de pacientes y modelos de ratones transgénicos, que imitan estrechamente la transformación del esófago de Barrett (EB) no maligno al adenocarcinoma esofágico (AEC) invasivo {svg_5}.
Imágenes de glioblastoma
This compound ha sido investigado como un posible agente de imagen para el glioblastoma, un tipo de cáncer cerebral {svg_6} {svg_7}.
Fluoróforo tópico para la detección del cáncer oral
El this compound aplicado tópicamente es un enfoque basado en contraste fluorescente molecularmente específico que puede satisfacer la necesidad insatisfecha de un método simple, in vivo, no invasivo, rentable y de atención en el punto de atención para el diagnóstico temprano del cáncer oral {svg_8}.
Sonda fluorescente conmutable basada en BODIPY NIR
ADP (CA) 2, un fluoróforo sensible al entorno de infrarrojo cercano, se ha investigado para diversas aplicaciones biomédicas, incluida la imagen de fluorescencia de células vivas sin lavado, la imagen de fluorescencia de tejidos in vivo, la detección de temperatura y la imagen de fluorescencia conmutable por ultrasonido (USF) {svg_9}.
Moléculas basadas en BODIPY para aplicaciones biomédicas
Las moléculas basadas en BODIPY, incluida Olaparib-bodipy FL, se han empleado en áreas como la terapia fotodinámica y han surgido como candidatas para tratamientos contra el cáncer {svg_10}.
Ensayos clínicos
Olaparib-bodipy FL está bajo investigación en el ensayo clínico NCT03085147 para la detección de cáncer de lengua y boca {svg_11}.
Mecanismo De Acción
Target of Action
Parpi-fl, also known as Olaparib-bodipy FL, primarily targets the Poly (ADP-ribose) Polymerase (PARP) enzymes . PARP enzymes play a crucial role in DNA repair and are particularly important in the repair of single-strand DNA breaks .
Mode of Action
This compound acts as a PARP inhibitor , disrupting the normal function of PARP enzymes . It binds to the PARP enzymes, preventing them from repairing single-strand DNA breaks . This inhibition leads to the conversion of single-strand breaks into double-strand breaks, which require homologous recombination (HR) for repair .
Biochemical Pathways
The action of this compound affects various DNA Damage Repair (DDR) pathways, including base excision repair, homologous recombination (HR), classical and alternative nonhomologous end joining, nucleotide excision repair, microhomology-mediated end joining, maintenance of replication fork stability, and mismatch repair . By inhibiting PARP, this compound disrupts these pathways, impairing the ability of cancer cells to repair DNA damage .
Pharmacokinetics
Studies on olaparib, a similar parp inhibitor, suggest that it is extensively metabolized by cytochrome p450 enzymes and is excreted via both urine and feces . Olaparib shows moderate-to-high interindividual variability in plasma exposure
Result of Action
The inhibition of PARP enzymes by this compound leads to an accumulation of DNA damage in cancer cells, particularly those with deficiencies in homologous recombination signaling . This accumulation of DNA damage can lead to cell death, particularly in cancer cells with BRCA mutations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the tumor microenvironment, including factors such as heterogeneous vascularization, blood flow, oxygen and nutrient gradients, and genetic variability, can affect drug distribution and thus the efficacy of this compound Moreover, the compound’s stability could be influenced by factors such as pH and temperature, although specific data for this compound is currently lacking
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUTVNUEFKPBGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32BF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1380359-84-1 | |
Record name | Olaparib-bodipy FL | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olaparib-bodipy FL | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16263 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLAPARIB-BODIPY FL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Parpi-FL is a fluorescently labeled small-molecule inhibitor that specifically binds to Poly(ADP-ribose) polymerase 1 (PARP1). [, , ] PARP1 is a nuclear enzyme overexpressed in certain cancer cells, playing a crucial role in DNA repair and tumor survival. [, ] By binding to PARP1, this compound inhibits its activity, potentially leading to impaired DNA repair and ultimately tumor cell death. [, ]
ANone: While the provided research papers focus on this compound's application as an imaging agent, they don't delve into its detailed structural characterization. More specific information about its molecular formula, weight, and spectroscopic data may require consulting the compound's synthesis protocol or manufacturer information.
A: Yes, preclinical and clinical studies highlight the potential of this compound-based optical imaging for early cancer detection and delineation, particularly in oral, esophageal, and oropharyngeal cancers. [, , ]
A: Studies have shown significantly higher uptake of this compound in tumor cells compared to normal cells, attributed to the overexpression of PARP1 in various cancers. [, , ]
A: Research indicates that while this compound uptake is inherently selective, it increases in response to DNA damage, such as that induced by radiation therapy. This suggests its potential for monitoring radiation treatment response. []
A: Yes, research has explored the feasibility of using this compound in intraoperative settings for real-time tumor margin assessment. A topical staining protocol demonstrated high sensitivity and specificity in identifying tumor margins in fresh oral cancer tissues. []
ANone: this compound offers several advantages:
- Molecular Specificity: Targets PARP1, overexpressed in many cancers, enhancing detection accuracy. [, ]
- Real-time Imaging: Enables immediate visualization of tumor margins during surgery. []
- Topical Application: Allows for non-invasive imaging in accessible cancers like oral cancer. [, ]
- Improved Diagnostic Accuracy: Combining this compound fluorescence with reflectance confocal microscopy enhances the detection of certain cancers, such as basal cell carcinoma. [, ]
ANone: Yes, research has investigated this compound's potential in other cancer types, including:
- Basal Cell Carcinoma: Demonstrated improved detection with combined fluorescence and reflectance contrast. [, ]
- Cervical Cancer: Showed potential for identifying tumor cells during colposcopy procedures. [, ]
- Small Cell Lung Cancer: Nanoemulsion-encapsulated this compound effectively delineated subcutaneous xenografts in mouse models. []
- Glioblastoma: Investigated for optical and PET imaging of PARP1 in glioblastoma models. [, ]
- Melanoma: PARP1 expression in melanocytic lesions was studied for potential this compound based molecular diagnosis. []
ANone: Nanoemulsion encapsulation of this compound has been shown to:
- Increase blood half-life: Improves the pharmacokinetic profile and extends its circulation time. []
- Enhance tumor targeting: Allows for passive accumulation in tumors due to the enhanced permeability and retention effect. []
- Improve therapeutic efficacy: Enhances drug delivery to the tumor site, potentially increasing treatment efficacy. []
ANone: While the provided research primarily focuses on imaging applications, various analytical techniques can be employed to characterize and quantify this compound, including:
ANone: Although the research provided focuses on this compound as an imaging agent, resistance mechanisms are relevant to its parent compound, olaparib, which is a PARP inhibitor. Resistance mechanisms to PARP inhibitors can include:
ANone: PARP1 overexpression is frequently observed in various cancer types and is often associated with:
A: Yes, preclinical studies have explored the feasibility of using this compound for fluorescence-guided surgery in mouse models of oral cancer. [] The specific fluorescence emitted by this compound when bound to PARP1 allows surgeons to visualize tumor margins in real-time, potentially enabling more precise tumor resection.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.